molecular formula C10H11ClFNO2 B8112083 (2S)-2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid

(2S)-2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid

Cat. No.: B8112083
M. Wt: 231.65 g/mol
InChI Key: YFMSNQDGPTUHJF-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid is a chiral amino acid derivative with a unique structure characterized by the presence of chlorine, fluorine, and methyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral glycine derivative with a halogenated aromatic compound under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve the desired stereochemistry. These methods can offer advantages in terms of yield, purity, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

    Substitution: Nucleophilic substitution reactions typically require the use of strong bases or phase-transfer catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(2S)-2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein engineering.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(2-chloro-3-methylphenyl)propanoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (2S)-2-amino-3-(2-fluoro-3-methylphenyl)propanoic acid: Lacks the chlorine atom, which may influence its chemical properties and interactions.

    (2S)-2-amino-3-(3-methylphenyl)propanoic acid: Lacks both halogen atoms, resulting in different chemical and biological properties.

Uniqueness

The presence of both chlorine and fluorine atoms on the aromatic ring of (2S)-2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-amino-3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2/c1-5-2-3-7(12)6(9(5)11)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMSNQDGPTUHJF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)F)C[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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